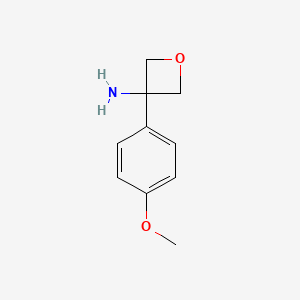
N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as EPOC, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been investigated for its anticancer properties. Studies have shown that N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In drug discovery, N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been explored as a lead compound for the development of new drugs targeting various diseases. In materials science, N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been used as a building block for the synthesis of novel polymers and materials.
Wirkmechanismus
The mechanism of action of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is not fully understood. However, studies have suggested that N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide exerts its biological effects by inhibiting certain enzymes and signaling pathways involved in cell proliferation and survival. N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are known to play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects
N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been found to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been shown to have antioxidant properties, as it scavenges free radicals and reduces oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is its high potency and selectivity towards cancer cells. N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been found to be more potent than existing anticancer drugs such as cisplatin and doxorubicin. Another advantage of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is its low toxicity towards normal cells. N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been found to have low toxicity towards normal human fibroblast cells. However, one of the limitations of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in vivo. This will provide valuable information on the efficacy and safety of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide as a potential anticancer drug. Another direction is the exploration of the use of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide as a building block for the synthesis of novel materials with unique properties. Finally, the development of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide analogues with improved pharmacological properties is another potential future direction.
Conclusion
N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a novel chemical compound with potential applications in various scientific fields. Its high potency and selectivity towards cancer cells make it a promising candidate for the development of new anticancer drugs. Further research is needed to fully understand the mechanism of action and potential applications of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide.
Synthesemethoden
The synthesis of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the reaction of 4-ethoxyaniline with 4-chloro-6-(oxan-4-yl)pyrimidine-2-amine in the presence of a base. The resulting compound is then subjected to a coupling reaction with ethyl chloroformate to form N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-24-15-5-3-14(4-6-15)21-18(22)17-11-16(19-12-20-17)13-7-9-23-10-8-13/h3-6,11-13H,2,7-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQSUSMCUYWVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-methyl-6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2729697.png)
![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2729699.png)
![2-Amino-2-[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2729701.png)



![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2729708.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2729710.png)


![4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene](/img/structure/B2729713.png)

![3-[(4-Bromophenyl)methoxy]pyridin-2-amine](/img/structure/B2729715.png)